Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine
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Overview
Description
Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine typically involves the combination of isobutene, chlorine, and methyl cyanide under controlled conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in specific ratios and subjected to controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propanamine, 2-methyl-: A related compound with similar structural features.
Propylamine: Another amine with comparable properties.
Uniqueness
Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar amines and contributes to its specific applications and activities.
Properties
Molecular Formula |
C12H23N3S |
---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
N-[[4-[[methyl(propyl)amino]methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3S/c1-4-6-13-8-12-14-11(10-16-12)9-15(3)7-5-2/h10,13H,4-9H2,1-3H3 |
InChI Key |
UBMORVRMDBXBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC(=CS1)CN(C)CCC |
Origin of Product |
United States |
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